Nalorphine
Description
Pioneering Role in Opioid Receptor Classification Nalorphine's pharmacological profile was complex; while it could reverse the effects of agonists like morphine (acting as an antagonist), it also exhibited some analgesic properties at higher doses when administered alone.frontiersin.orgnih.govThis mixed agonist-antagonist activity was puzzling under the prevailing single-receptor theory. These observations, particularly the distinct responses seen with this compound compared to pure agonists like morphine, led to the groundbreaking proposal of the existence of multiple opioid receptor subtypes.nih.gov
Dr. W. R. Martin's studies in chronically spinalized dogs in the 1960s were particularly influential in this regard. nih.govguidetopharmacology.org By observing the diverse effects of different analgesic agents, including this compound, Martin and colleagues proposed a three-receptor model: mu (μ), kappa (κ), and sigma (σ). nih.govguidetopharmacology.orgnih.gov The concept of "receptor dualism" was introduced, suggesting that this compound acted as an antagonist at the "M" (morphine; μ) receptor and an agonist at a distinct "N" (this compound) receptor, which is now thought to correspond to the kappa receptor. nih.gov This work, significantly influenced by the complex pharmacology of this compound, provided the first formal proposal of opioid receptor subtypes. nih.gov
Conceptual Evolution of Opioid Receptor Theory The initial pharmacological studies with this compound and other mixed agonist-antagonists were pivotal in the evolution of opioid receptor theory from a single receptor model to one involving multiple receptor subtypes. The observation that this compound could antagonize some effects of morphine while producing its own distinct effects highlighted the inadequacy of a single receptor to explain the full spectrum of opioid pharmacology.frontiersin.org
The theory of competitive antagonism at specific receptors was advanced to explain how this compound reversed opioid effects. frontiersin.orgnih.gov However, this compound's own agonist activity necessitated a more nuanced understanding, paving the way for the concept of receptor subtypes with differing affinities and efficacies for various ligands. nih.govatrainceu.com The subsequent development of more selective ligands and the eventual identification and cloning of the mu, delta (δ), and kappa opioid receptors further validated the concept of opioid receptor heterogeneity that this compound's complex pharmacology had initially suggested. nih.govguidetopharmacology.orgmdpi.com The delta receptor was later added based on the distinct profile of enkephalins, while the sigma receptor was eventually reclassified as non-opioid. nih.govguidetopharmacology.org
While naloxone (B1662785), a pure opioid antagonist synthesized later, became the primary tool for defining opioid ligands and reversing overdose due to its lack of agonist activity, this compound's earlier role was instrumental in the initial conceptual shift towards multiple opioid receptors. frontiersin.orgnih.gov
Data Table:
| Compound | Receptor Activity (Simplified) | Key Contribution to Research |
| Morphine | Mu agonist | Prototypical opioid, led to receptor concept |
| This compound | Mu antagonist, Kappa agonist | First mixed agonist-antagonist, suggested receptor subtypes |
| Naloxone | Mu, Delta, Kappa antagonist | Pure antagonist, key tool for receptor definition |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2/t12-,13+,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQMVEYFGZJHCZ-SSTWWWIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1041-90-3 (hydrobromide), 57-29-4 (hydrochloride), 97889-94-6 (L-tartrate (1:1)) | |
| Record name | Nalorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023348 | |
| Record name | Nalorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ODORLESS; WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; INSOL IN CHLOROFORM & ETHER; SOL IN DIL ALKALI HYDROXIDE /NALORPHINE HYDROCHLORIDE/, Slightly soluble in water; soluble in alkali, acetone, ethanol, Sparingly soluble in ether; soluble in chloroform, dilute alkalies | |
| Record name | NALORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals (from diethyl ether) | |
CAS No. |
62-67-9 | |
| Record name | (-)-Nalorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nalorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nalorphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U59WB2WRY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NALORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208 °C, MP: 260-263 °C; max absorption (water): 285 nm; min: 260 nm; pH of 0.5% aqueous solution: 5.0; crystals from alcohol; moderately soluble in alcohol; soluble in water /Nalorphine hydrochloride/ | |
| Record name | NALORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Pharmacological Mechanisms of Nalorphine Action at Opioid Receptors
Opioid Receptor Binding and Affinities
Opioid receptors, including the mu (μ), kappa (κ), and delta (δ) subtypes, are G protein-coupled receptors that mediate the effects of endogenous opioid peptides and exogenous opioid drugs. Nalorphine demonstrates varying degrees of affinity for these receptor subtypes.
| Receptor Subtype | This compound Affinity (Ki) | Reference |
| Mu (μ) | Moderate to High | ncats.io |
| Kappa (κ) | High | ncats.io |
| Delta (δ) | Moderate | d-nb.info |
Research indicates that this compound binds to mu and kappa opioid receptors with notable affinity. While specific Ki values can vary depending on the experimental system used, studies have reported affinity values for this compound at the delta opioid receptor in the nanomolar range. d-nb.info
This compound exhibits affinity for the mu opioid receptor, which is the primary target for many potent opioid analgesics like morphine. However, its interaction with the MOR is characterized by antagonistic properties. patsnap.comnih.govdrugbank.com This antagonism at the MOR is crucial to its historical use in reversing the effects of mu opioid agonists. nih.gov Early studies involving the observation of this compound's ability to reverse morphine-induced effects provided foundational evidence for the concept of competitive antagonism at a common receptor site. frontiersin.org
In contrast to its action at the MOR, this compound demonstrates agonistic properties at the kappa opioid receptor. patsnap.comnih.govdrugbank.com The kappa receptor is associated with effects such as spinal analgesia, diuresis, and dysphoria. painphysicianjournal.comguidetopharmacology.org this compound's high affinity and agonistic activity at the KOR contribute to its unique pharmacological profile, including some analgesic effects and the potential for psychotomimetic effects. patsnap.comwikipedia.org Studies evaluating the intrinsic activity of various opioid ligands at the kappa opioid receptor have placed this compound among compounds exhibiting significant activity. researchgate.netnih.gov
Kappa Opioid Receptor (KOR) Interaction Profile
Ligand Efficacy and Intrinsic Activity at Opioid Receptors
The pharmacological actions of this compound are further defined by its efficacy and intrinsic activity at each opioid receptor subtype, determining whether it acts as an agonist, partial agonist, or antagonist.
This compound is known to possess agonistic properties, particularly at the kappa opioid receptor. patsnap.comnih.govdrugbank.com This kappa agonism contributes to some degree of analgesia. ncats.iopatsnap.com Early pharmacological studies observed that this compound, while reversing morphine's effects, did not induce the full spectrum of classic opioid side effects at equivalent doses, but higher doses could produce analgesia. frontiersin.org This complex response hinted at a mixed mechanism of action. Research evaluating intrinsic activity at kappa opioid receptors has shown this compound to exhibit significant activity, comparable to or exceeding that of some other tested opioids. researchgate.netnih.gov
While primarily considered a kappa agonist and mu antagonist, some literature also describes this compound as having weak partial agonist effects, particularly in the context of older classifications or in specific experimental conditions. wikipedia.org Studies in mutant mice expressing a modified mu-opioid receptor demonstrated that this compound exhibited increased maximal antinociceptive responses, suggesting an increase in intrinsic activity at this altered receptor. pnas.org
A defining characteristic of this compound is its antagonistic activity at the mu opioid receptor. patsnap.comnih.govdrugbank.com This property is the basis for its historical use as an antidote for opioid overdose, where it competes with mu agonists like morphine for receptor binding, thereby reversing their effects, including respiratory depression. patsnap.comnih.gov The concept of competitive antagonism at a specific receptor site was significantly supported by studies demonstrating that this compound caused a rightward shift in the dose-response curves of morphine. frontiersin.org this compound has also been classified as an antagonist at the delta opioid receptor, exhibiting moderate binding affinity at this site. d-nb.info
| Receptor Subtype | Ligand Efficacy/Intrinsic Activity |
| Mu (μ) | Antagonist |
| Kappa (κ) | Agonist |
| Delta (δ) | Antagonist |
The interplay between this compound's antagonistic action at the mu and delta receptors and its agonistic action at the kappa receptor results in its unique pharmacological profile as a mixed opioid agonist-antagonist. nih.govdrugbank.com
Agonistic and Partial Agonistic Properties
Receptor Coupling and Signal Transduction Pathways
Opioid receptors, including MOR and KOR, are primarily coupled to inhibitory G proteins, specifically of the Gi/Go family mdpi.commdpi.comwfsahq.orgwikipedia.org. Upon ligand binding, these receptors undergo conformational changes that facilitate the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein heterotrimer into Gα-GTP and Gβγ subunits mdpi.com. These dissociated subunits then modulate various downstream effectors.
G Protein-Coupled Signaling Modulation
Activation of Gi/Go proteins by opioid receptors primarily leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels mdpi.comwikipedia.orgwikipedia.org. This reduction in cAMP contributes to the inhibitory effects of opioid signaling on neuronal activity mdpi.comwikipedia.org. Additionally, the Gβγ subunits can modulate ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels, further contributing to reduced neuronal excitability and neurotransmitter release mdpi.comwfsahq.org.
In the case of this compound, its antagonistic action at the MOR means it can block the ability of full or partial agonists to activate MOR-coupled Gi/Go proteins and the subsequent downstream signaling cascades, such as the inhibition of adenylyl cyclase patsnap.comdrugbank.com. Conversely, as a KOR agonist, this compound activates KOR-coupled Gi/Go proteins, leading to the characteristic effects associated with KOR activation, including inhibition of adenylyl cyclase and modulation of ion channels patsnap.comwikipedia.org.
Research findings have demonstrated the differential impact of ligands on G protein coupling. Studies utilizing techniques like GTPγS binding assays measure the activation of G proteins. While specific data for this compound's quantitative effects on G protein activation across different opioid receptor subtypes in various assay systems were not extensively detailed in the search results, the established understanding of its MOR antagonism and KOR agonism implies corresponding inhibitory and activating effects on G protein signaling, respectively patsnap.comdrugbank.com.
Beta-Arrestin Recruitment and Receptor Internalization Dynamics
Beyond G protein coupling, activated GPCRs, including opioid receptors, can also interact with β-arrestins mdpi.comguidetopharmacology.orgscholasticahq.com. This interaction is typically initiated by phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs) mdpi.comguidetopharmacology.orgscholasticahq.com. Beta-arrestin recruitment plays a crucial role in receptor desensitization and internalization mdpi.comguidetopharmacology.orgscholasticahq.com. Receptor internalization involves the sequestration of receptors from the cell surface into endocytic vesicles, often via clathrin-coated pits guidetopharmacology.orgscholasticahq.com. This process can lead to a reduction in the number of receptors available for ligand binding at the plasma membrane, contributing to the attenuation of signaling upon prolonged agonist exposure mdpi.comscholasticahq.com. Internalized receptors can either be recycled back to the cell surface or targeted for lysosomal degradation mdpi.comscholasticahq.comnih.gov.
The extent and kinetics of β-arrestin recruitment and subsequent internalization can vary depending on the specific ligand binding to the receptor mdpi.comnih.gov. Different agonists can induce distinct conformational changes in the receptor, leading to differential interaction with β-arrestins nih.govpnas.org. For instance, studies have shown that some MOR agonists, like morphine, induce less receptor internalization compared to others, such as DAMGO or methadone frontiersin.orgnih.gov. Beta-arrestin recruitment has also been implicated in mediating some of the adverse effects associated with opioid use, such as tolerance and respiratory depression nih.govmdpi.com.
While the search results confirm that opioid receptors recruit β-arrestin upon activation mdpi.comguidetopharmacology.orgscholasticahq.com, specific detailed data on this compound's effects on β-arrestin recruitment and receptor internalization dynamics at MOR and KOR were not prominently featured. However, given its mixed agonist-antagonist profile, it is plausible that this compound's impact on these processes would differ depending on the receptor subtype and potentially the specific cellular context. As a MOR antagonist, it would likely prevent or reduce β-arrestin recruitment and internalization typically induced by MOR agonists. As a KOR agonist, it would be expected to induce some degree of β-arrestin recruitment and internalization at KOR, although the extent might vary compared to full KOR agonists frontiersin.orgmdpi.com.
Functional Selectivity and Biased Agonism Considerations
The concept of functional selectivity, or biased agonism, describes the ability of different ligands binding to the same receptor to selectively activate distinct downstream signaling pathways nih.govpnas.orgmdpi.comnih.gov. This means a ligand might preferentially promote G protein coupling over β-arrestin recruitment, or vice versa, or even bias signaling towards specific G protein subtypes or other effector molecules nih.govmdpi.comnih.gov. This phenomenon arises because different ligands can stabilize distinct active receptor conformations, each preferentially interacting with a specific set of intracellular signaling partners nih.govpnas.orgnih.gov.
Functional selectivity has significant implications for drug discovery, as it suggests the possibility of developing ligands that selectively activate beneficial signaling pathways while avoiding those linked to undesirable side effects nih.govmdpi.commdpi.com. For opioid receptors, particularly the MOR, there is considerable interest in developing G protein-biased agonists that preferentially activate Gi/Go signaling (associated with analgesia) over β-arrestin recruitment (implicated in adverse effects like respiratory depression and tolerance) nih.govmdpi.comnih.gov. Similarly, for KOR, G protein-biased agonists are being explored to potentially retain analgesic or anti-pruritic effects while minimizing dysphoria and psychotomimetic effects associated with β-arrestin signaling frontiersin.orgmdpi.comfrontiersin.org.
This compound's mixed agonist-antagonist profile inherently demonstrates a form of functional selectivity at the receptor subtype level (MOR vs. KOR) patsnap.comdrugbank.com. However, within the context of biased agonism at a single receptor subtype, the question arises whether this compound exhibits bias in its signaling. Given its historical classification and the focus of more recent biased agonism research on newer compounds nih.govmdpi.comnih.govfrontiersin.org, detailed studies specifically characterizing this compound's potential G protein or β-arrestin bias at MOR or KOR in comparison to other ligands were not prominently found in the provided search results. Its MOR antagonistic action suggests it would not act as a biased agonist at this receptor but rather block the effects of agonists patsnap.comdrugbank.com. At the KOR, its agonistic activity could potentially exhibit bias, but this would require specific experimental investigation comparing its effects on G protein coupling and β-arrestin recruitment to those of unbiased or differently biased KOR agonists frontiersin.orgmdpi.comfrontiersin.org. The complex pharmacology observed with this compound, including its dose-dependent effects on morphine antagonism and its own analgesic properties at higher doses, hinted at complex interactions that were not fully explained by simple competitive antagonism and contributed to the idea of multiple receptor types frontiersin.orgnih.gov. This historical observation could be interpreted in retrospect as an early indication of the complexity that later led to the concept of functional selectivity and biased agonism.
Data Table: Opioid Receptor Interactions and Signaling
| Opioid Receptor Subtype | This compound Action | Primary G Protein Coupling | Downstream Signaling Modulation (Primary) | Beta-Arrestin Recruitment | Receptor Internalization |
| Mu (μ) Opioid Receptor (MOR) | Antagonist patsnap.comdrugbank.com | Gi/Go mdpi.commdpi.comwfsahq.org | Inhibits adenylyl cyclase, modulates ion channels (when activated by agonists) mdpi.comwfsahq.orgwikipedia.orgwikipedia.org | Prevents/Reduces (in the presence of agonists) | Prevents/Reduces (in the presence of agonists) |
| Kappa (κ) Opioid Receptor (KOR) | Agonist patsnap.comdrugbank.com | Gi/Go mdpi.commdpi.comwfsahq.orgwikipedia.org | Inhibits adenylyl cyclase, modulates ion channels mdpi.comwfsahq.orgwikipedia.org | Likely induces (extent may vary) frontiersin.orgmdpi.com | Likely induces (extent may vary) frontiersin.orgmdpi.com |
| Delta (δ) Opioid Receptor (DOR) | Low affinity/Activity nih.gov | Gi/Go mdpi.commdpi.comwfsahq.org | Inhibits adenylyl cyclase, modulates ion channels mdpi.comwfsahq.org | Induces (extent varies by ligand) nih.gov | Induces (extent varies by ligand) nih.gov |
Preclinical Research Paradigms and Findings on Nalorphine
In Vitro Pharmacological Characterization
In vitro studies employ non-cellular or cellular systems outside a living organism to investigate the direct interactions of a compound with its molecular targets creative-biolabs.comnews-medical.net.
Receptor Binding Assays (e.g., Saturation, Competition, Dissociation Kinetics)
Receptor binding assays are fundamental in characterizing the affinity and density of receptors and the binding of ligands to these receptors researchgate.netsci-hub.se.
Saturation Binding Assays: These assays determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand by measuring specific binding across a range of concentrations where binding reaches saturation researchgate.netsci-hub.se.
Competition Binding Assays: These experiments assess the affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor researchgate.netsci-hub.se. Studies using competitive binding assays with selective opioid ligands have been employed to clarify drug interaction with particular receptor types nih.gov. Nalorphine is known to bind to opioid receptors, exhibiting antagonistic effects at the mu (μ) receptor and high-efficacy agonistic characteristics at the kappa (κ) receptors drugbank.com. While naloxone (B1662785) preferentially interacts with μ binding sites, it also has significant affinity for κ-opioid receptors and lesser affinity for delta (δ)-opioid receptors in expressed mammalian opioid receptors nih.gov. This compound has been shown to be an antagonist at the δ opioid receptor with moderate binding affinity d-nb.info.
Interactive Table 1: Example Opioid Receptor Binding Affinities (Ki)
| Ligand | Receptor Type | Ki (nM) | Source |
| This compound | δ-opioid | 38.5 ± 4.0 | d-nb.info |
| Naloxone | μ-opioid | 3.9 | nih.gov |
| Naloxone | κ-opioid | 16 | nih.gov |
| Naloxone | δ-opioid | 95 | nih.gov |
Dissociation Kinetics: These studies measure the rate at which a bound ligand dissociates from the receptor, providing information about the stability of the receptor-ligand complex researchgate.netsci-hub.se. Kinetic analyses determine association and dissociation rate constants, which can also be used to calculate Kd sci-hub.sepsu.edu.
Functional Assays in Recombinant Cell Lines (e.g., cAMP Accumulation, GTPγS Binding, Calcium Mobilization)
Functional assays in recombinant cell lines expressing specific opioid receptors are used to evaluate the downstream signaling effects of ligand binding, such as G protein activation or inhibition of adenylyl cyclase acs.org. Opioid receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins, leading to inhibition of adenylyl cyclase and decreased cAMP levels acs.orgresearchgate.netnih.gov.
cAMP Accumulation Assays: These assays measure the ability of a compound to inhibit or stimulate adenylyl cyclase activity, often pre-stimulated with forskolin (B1673556) d-nb.infoacs.org. This compound has been classified as an antagonist at the δ opioid receptor in studies measuring the inhibition of forskolin-stimulated cAMP production in transfected human embryonic kidney cells expressing δ opioid receptors d-nb.info.
GTPγS Binding Assays: These assays quantify the activation of G proteins by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the receptor acs.orgresearchgate.netnih.govresearchgate.net. This indicates the degree of receptor coupling to G proteins upon ligand binding researchgate.netnih.gov. Studies have evaluated the efficacy of various opioid ligands, including this compound, in stimulating [³⁵S]GTPγS binding, providing insights into their intrinsic activity researchgate.net.
Calcium Mobilization Assays: Some functional assays utilize cell lines engineered to couple opioid receptor activation to calcium mobilization, allowing for the measurement of receptor activity through changes in intracellular calcium levels researchgate.netnih.govnih.govunife.it.
Interactive Table 2: this compound Activity in a δ-Opioid Receptor Functional Assay
| Ligand | Assay Type | Effect at δ-Opioid Receptor |
| This compound | Forskolin-stimulated cAMP inhibition d-nb.info | Antagonist |
Studies in Isolated Tissue Preparations (e.g., Guinea Pig Ileum, Mouse Vas Deferens)
Isolated tissue preparations, such as the guinea pig ileum and mouse vas deferens, are classical pharmacological models used to study the effects of opioids on smooth muscle contraction and neurotransmitter release, mediated by opioid receptors acs.orguah.esjst.go.jp.
Guinea Pig Ileum: The electrically stimulated guinea pig ileum preparation is commonly used to study μ and κ opioid receptor activity, as agonists at these receptors inhibit acetylcholine (B1216132) release, leading to a reduction in muscle contraction uah.esjst.go.jp. This compound's effects in this preparation can reveal its mixed agonist-antagonist properties. Responses to naloxone in guinea pig ileum segments incubated with morphine are characterized by an immediate and intense contraction, followed by a tonic contracture, while this immediate component is lacking in segments incubated with this compound researchgate.net.
Mouse Vas Deferens: The electrically stimulated mouse vas deferens is sensitive to μ, δ, and κ opioid agonists, which inhibit norepinephrine (B1679862) release uah.esjst.go.jp. Studies in this preparation can help differentiate the activity of compounds at these receptor subtypes jst.go.jp. Isolated tissue studies using the field-stimulated mouse vas deferens and guinea-pig ileum preparations have confirmed the high agonist potency and naloxone-reversibility of novel kappa-opioid receptor agonists capes.gov.br.
In Vivo Animal Models for Pharmacodynamic Evaluation
In vivo studies in animal models are essential for evaluating the pharmacological effects of a compound within a living system, providing insights into its efficacy and potential therapeutic applications angelinipharma.comcreative-biolabs.comnih.gov.
Antagonism of Opioid Agonist-Induced Effects (e.g., Antinociception Reversal, Respiratory Modulation Research)
This compound's mixed agonist-antagonist profile is evident in its ability to antagonize the effects of full opioid agonists like morphine drugbank.com.
Antinociception Reversal: Opioid agonists produce antinociception (pain relief) nih.govmdpi.com. This compound can reverse the antinociceptive effects of full μ-opioid agonists by competing for receptor binding drugbank.com. Preclinical studies often use animal models of pain to assess the ability of antagonists or mixed agonist-antagonists to block opioid-induced analgesia acs.orgfrontiersin.orgpnas.org. The antinociceptive effects of morphine and other opioids in preclinical studies are commonly measured as central or peripheral antinociception using tests like the tail-flick test or hot-plate assay mdpi.com. Studies have shown that pretreatment with a nonselective opioid antagonist like naltrexone (B1662487) can completely block antinociception induced by opioid agonists acs.org. This compound itself has shown antinociceptive responses in some models, particularly in animals expressing a mutant μ-opioid receptor pnas.org. In the acetic acid-induced abdominal constriction test, this compound at 1 mg/kg exhibited the same maximal antinociceptive response as morphine in mice with a specific μ-opioid receptor mutation pnas.org.
Respiratory Modulation Research: Opioid agonists can cause respiratory depression, a potentially life-threatening side effect researchgate.netnih.gov. Research in animal models investigates the effects of compounds on respiratory rate and function, and the ability of antagonists to reverse opioid-induced respiratory depression researchgate.netnih.gov. Peripherally selective opioid receptor antagonists are being investigated for their potential to reverse opioid-induced respiratory depression without causing central side effects like withdrawal researchgate.net. While studies have shown that compounds like morphine can significantly reduce respiratory rate in mice, other compounds, including some peripherally-restricted kappa opioid receptor agonists, have shown minimal effects on respiration at doses producing antinociception frontiersin.org.
Modulation of Gastrointestinal Function in Animal Models
Opioids are known to affect gastrointestinal motility, often causing constipation by activating opioid receptors in the enteric nervous system mdpi.comnih.govresearchgate.net.
Studies in animal models, such as mice and guinea pigs, are used to evaluate the impact of compounds on gastrointestinal transit time and other measures of gut function mdpi.comnih.govresearchgate.netresearchgate.net. Opioid agonists inhibit gastrointestinal motility mdpi.com. Activation of μ-opioid receptors in the gastrointestinal tract can lead to bowel dysfunction and constipation nih.gov. In animal models, morphine inhibits the passage of water and electrolytes, increasing permeability and transit time in a dose-dependent manner nih.gov. Preclinical studies have demonstrated the peripheral anti-opioid action of various opioid antagonists and mixed agonist-antagonists, including N-allyl-nalorphine, in animal models designed to assess opioid-induced constipation mdpi.com.
Interactive Table 3: Effect of Opioids on Gastrointestinal Function in Animal Models
| Opioid Agonist | Animal Model | Effect on GI Function | Source |
| Morphine | Animal models | Inhibits passage of water/electrolytes, increases permeability and transit time nih.gov | nih.gov |
| Morphine | Wild-type mice | Slowed colonic transit time nih.gov | nih.gov |
| Morphine | Guinea pig ileum | Intense contraction and tonic contracture upon naloxone exposure after incubation researchgate.net | researchgate.net |
Investigation of Conditioned Behavior and Reward Pathways
Studies in animal models have explored the impact of opioids, including the effects relevant to compounds like this compound, on conditioned behavior and reward pathways. The conditioned place preference (CPP) paradigm is a widely used technique to assess the rewarding or aversive properties of substances based on context associations frontiersin.org. While much of the literature focuses on the rewarding effects of opioid agonists like morphine or the aversive effects of precipitated withdrawal induced by antagonists like naloxone, the mixed agonist-antagonist profile of this compound presents a unique case.
Research has shown that cues conditioned to the aversive state of opioid withdrawal can acquire aversive properties and motivate drug seeking nih.govresearchgate.net. In studies with rhesus monkeys trained to self-administer morphine, injections of this compound paired with a light cue increased responding, and this increase persisted when the light cue was presented alone, suggesting conditioning to the effects of this compound, which in a dependent state would precipitate withdrawal nih.gov. This highlights how stimuli associated with the effects of mixed agonist-antagonists in a dependent state can influence conditioned behavior.
Animal models have demonstrated that opioid-dependent animals actively avoid environments associated with withdrawal and its precipitation tandfonline.com. This avoidance behavior is mediated by negative reinforcement, where drug-taking is motivated by the termination of the aversive withdrawal state researchgate.nettandfonline.com. While direct studies specifically on this compound's conditioning effects on reward pathways in naive animals are less prominent in the provided search results compared to its withdrawal precipitation effects, its κ-opioid receptor agonism could potentially contribute to aversive conditioning, as KOR activation is often associated with dysphoria and aversive states wikipedia.org.
Studies on Opioid Withdrawal Syndrome Precipitation in Dependent Animals
This compound is known for its ability to precipitate withdrawal in opioid-dependent individuals and has been used in preclinical studies to investigate the mechanisms and behavioral manifestations of opioid withdrawal syndrome. Opioid withdrawal is characterized by a range of somatic signs and negative affective states nih.gov.
Animal models of both spontaneous and precipitated withdrawal are used to study this phenomenon nih.gov. Naloxone, a pure opioid antagonist, is commonly used to precipitate withdrawal in opioid-dependent animals nih.govdovepress.com. Studies using naloxone-precipitated withdrawal in rats have observed somatic signs such as body weight loss, escape attempts, wet dog shakes, and abdominal constrictions nih.gov. The severity and expression of withdrawal signs can vary depending on factors such as the opioid used for dependence, the duration of exposure, and the animal species nih.govbiorxiv.org.
While the provided results primarily discuss naloxone-precipitated withdrawal, the historical use of this compound in challenge tests for opioid dependence indicates its capacity to induce withdrawal symptoms in dependent subjects due to its antagonistic action at the MOR wikipedia.orgwikidoc.org. Preclinical studies utilizing this compound would similarly involve administering the compound to opioid-dependent animals and observing the resulting withdrawal signs. These studies contribute to understanding the neurobiological basis of withdrawal and evaluating potential treatments for opioid dependence.
Data from studies on precipitated withdrawal, often using naloxone, provide insights into the types of behavioral and physiological changes observed.
Table 1: Examples of Withdrawal Signs Observed in Precipitated Opioid Withdrawal in Rats
| Withdrawal Sign | Observation |
| Body weight loss | Measured change in weight over a period |
| Wet dog shakes | Characteristic full-body shakes |
| Abdominal constrictions | Also known as "writhes" |
| Ptosis | Drooping eyelids |
| Hyperirritability upon touch | Increased sensitivity to tactile stimuli |
| Abnormal posture | Unnatural body positioning |
Note: This table is based on signs observed in naloxone-precipitated withdrawal studies, which are indicative of the types of signs that would be assessed in this compound-precipitated withdrawal given this compound's MOR antagonism. nih.gov
Neurobiological Systems Research
Preclinical research has investigated the impact of opioids, including compounds with mixed agonist-antagonist properties like this compound, on various neurobiological systems.
Impact on Endogenous Opioid Peptidergic Systems
The endogenous opioid system involves various peptides, including enkephalins, endorphins, and dynorphins, which act on opioid receptors wustl.edunih.gov. This compound's interaction with opioid receptors, particularly its KOR agonism and MOR antagonism, suggests it can influence the activity and potential modulation of these endogenous systems.
Studies on the endogenous opioid system often involve examining the effects of opioid receptor ligands on peptide levels or release in specific brain regions. For instance, research has explored the role of endogenous opioid peptides in reward processing and feeding behavior, often using antagonists like naloxone to block opioid receptors wustl.edu. While direct studies on this compound's impact on endogenous opioid peptide levels are not explicitly detailed in the provided results, its activity at KOR and MOR would likely modulate the downstream effects typically mediated by endogenous ligands at these receptors. Activation of KORs by dynorphins, for example, is associated with aversive states, which aligns with the potential for KOR agonists like this compound to produce dysphoria wikipedia.orgwustl.edu.
Receptor Regulation and Adaptive Changes in Response to Chronic Exposure
Chronic exposure to opioids leads to neuroadaptations, including changes in opioid receptor regulation, such as desensitization, internalization, and downregulation nih.govnih.gov. These adaptive changes contribute to the development of tolerance and dependence nih.govnih.gov.
This compound's mixed agonist-antagonist profile means that chronic exposure could induce complex adaptive changes. Its MOR antagonism might prevent or reverse some of the adaptations typically seen with chronic MOR agonists like morphine, such as receptor desensitization and downregulation nih.gov. Conversely, its KOR agonism could lead to adaptations specific to the KOR system. Studies on chronic opioid exposure have shown changes in intracellular signaling pathways, such as the upregulation of the cAMP/PKA pathway, which play a role in tolerance and withdrawal nih.gov. While specific data on this compound's effects on receptor regulation and adaptive changes from chronic exposure are not extensively detailed in the provided search results, research on other mixed or partial agonists and antagonists suggests that their effects on receptor dynamics can differ significantly from those of full agonists.
Regional Brain Activity Mapping in Animal Models
Neuroimaging techniques and other methods are used in preclinical research to map regional brain activity in response to drugs and during withdrawal states ucm.esnih.gov. These studies help identify brain regions and circuits involved in the effects of opioids and the development of addiction nih.govnih.gov.
Studies using techniques like c-Fos immunostaining, which indicates neuronal activity, have identified brain regions activated by opioid agonists nih.gov. For example, oxycodone, a MOR agonist, increased c-Fos expression in various brain regions, including the ventral prefrontal cortex nih.gov. Functional magnetic resonance imaging (fMRI) has also been used to investigate brain activity and connectivity associated with conditioned place preference for morphine nih.gov.
Given this compound's activity at MOR and KOR, it would be expected to influence activity in brain regions where these receptors are expressed. MORs are widely distributed in the brain, including areas involved in pain processing, reward, and respiratory control nih.govfrontiersin.org. KORs are also found in various brain regions and are implicated in stress, aversion, and dysphoria wikipedia.orgwustl.edu. Studies examining regional brain activity in response to this compound could reveal the specific neural circuits mediating its mixed agonist-antagonist effects, including its ability to precipitate withdrawal and its potential aversive properties. Research on naloxone, a related opioid antagonist, using mass spectrometric imaging, has shown its distribution in various brain regions, including the corpus callosum, hippocampus, cerebral cortex, and striatum, and its ability to displace opioid agonists from these areas researchgate.net. Similar studies could be conducted with this compound to map its distribution and effects on regional brain activity.
Comparative Pharmacology and Structure Activity Relationships Sar of Nalorphine
Comparative Analysis with Archetypal Opioid Antagonists
Nalorphine was one of the first compounds recognized as an opioid antagonist, capable of reversing the effects of morphine. researchgate.net However, unlike "pure" antagonists such as naloxone (B1662785) and naltrexone (B1662487), this compound also possesses intrinsic activity at certain opioid receptors. hhs.govwikipedia.org
Pharmacokinetic and Pharmacodynamic Contrasts in Research Models
While detailed comparative pharmacokinetic data for this compound alongside naloxone and naltrexone in standardized research models were not extensively available in the search results, some pharmacodynamic contrasts can be inferred from their receptor profiles and observed effects.
Naloxone is known for its rapid onset of action, particularly after intravenous administration, and a relatively short half-life, necessitating repeat dosing in some cases of opioid overdose due to the longer duration of action of certain opioids. hhs.govnih.gov Naltrexone has a longer duration of action compared to naloxone. wikipedia.org
This compound's mixed agonist-antagonist activity leads to distinct pharmacodynamic outcomes compared to the pure antagonists. While it can reverse respiratory depression induced by μ-agonists like morphine, its κ-agonism can also produce effects such as dysphoria and psychotomimetic effects at higher doses, which are generally not seen with naloxone or naltrexone. wikipedia.orgpsychiatryonline.orgnih.gov Research in rats indicated that moderate doses of this compound depressed minute volume, while high doses stimulated respiratory rate. nih.govpopline.org
Studies in research models have also investigated the interactions of these compounds with the locomotor effects of stimulants. Naloxone, as a non-selective opioid receptor antagonist, failed to increase the effects of d-amphetamine on locomotor activity. frontiersin.org this compound, among other intermediate-efficacy opioids, increased the locomotor effects of d-amphetamine in an additive or greater-than-additive manner. frontiersin.org
Data Table: Comparative Receptor Activity
| Compound | μ-Opioid Receptor | κ-Opioid Receptor | δ-Opioid Receptor | Efficacy Notes |
| This compound | Antagonist | High-Efficacy Agonist drugbank.comgpatindia.com | Not specified | Mixed agonist-antagonist activity drugbank.com |
| Naloxone | Antagonist | Antagonist | Antagonist | Pure antagonist, high affinity for μ hhs.govmhmedical.com |
| Naltrexone | Antagonist | Antagonist | Antagonist | Pure antagonist, preferential affinity for μ wikipedia.orgucla.edu |
Comparison with Other Mixed Agonist-Antagonist Opioids (e.g., Pentazocine (B1679294), Butorphanol)
This compound belongs to the class of mixed opioid agonist-antagonists, which also includes drugs like pentazocine and butorphanol (B1668111). pharmacytimes.comdrugbank.com While sharing the characteristic of having both agonist and antagonist properties, they differ in their specific receptor profiles and the functional outcomes they produce.
Distinct Receptor Profiles and Functional Outcomes
Mixed agonist-antagonist opioids display varying activity depending on the opioid receptor and often the dose. pharmacytimes.com They typically show agonistic or partial agonistic activity at certain receptors (usually κ or δ) and antagonistic activity at others (usually μ). journals.co.za
This compound is characterized by μ-antagonism and κ-agonism. drugbank.comgpatindia.com Pentazocine is described as a mixed kappa agonist/mu antagonist nih.gov, or having partial agonism at the μ receptor and agonism at the κ and σ receptors drugbank.com, or partial agonism at the μ receptor and partial agonism at the κ receptor painphysicianjournal.com. Butorphanol is an agonist of the κ opioid receptor and a partial agonist of the μ receptor, with additional partial agonist activity at sigma receptors. psychiatryonline.orgpharmacytimes.comdrugbank.com
These differences in receptor profiles lead to distinct functional outcomes:
Analgesia: this compound, pentazocine, and butorphanol all possess analgesic properties, primarily mediated through κ-receptor agonism. researchgate.netpainphysicianjournal.comnih.gov However, they may exhibit a ceiling effect on analgesia, meaning that increasing the dose beyond a certain point does not provide additional pain relief but may increase side effects. painphysicianjournal.com
Antagonism of μ-agonists: All three can antagonize the effects of μ-agonists like morphine, including respiratory depression. researchgate.netnih.govpopline.orgdrugbank.com Pentazocine has about 1/50 the antagonistic activity of this compound. drugbank.com Nalbuphine, another mixed agonist-antagonist, has opioid antagonist activity about one-fourth as potent as this compound and 10 times that of pentazocine. jaypeedigital.com
Psychotomimetic Effects: this compound and pentazocine have been associated with psychotomimetic effects such as dysphoria and hallucinations, which are thought to be related to activity at the σ receptor (in the case of butorphanol, partial agonism at sigma receptors is thought to be responsible for these effects). wikipedia.orgpsychiatryonline.orgnih.govnih.gov Nalbuphine is reported to cause less dysphoria compared to pentazocine and produces few psychotomimetic effects. nih.govjaypeedigital.com
Precipitation of Withdrawal: Due to their μ-antagonist or partial agonist properties, these drugs can precipitate withdrawal symptoms in individuals dependent on μ-opioid agonists. painphysicianjournal.compharmacytimes.com
Data Table: Comparative Receptor Profiles of Mixed Agonist-Antagonists
| Compound | μ-Opioid Receptor | κ-Opioid Receptor | δ-Opioid Receptor | σ-Opioid Receptor |
| This compound | Antagonist drugbank.comgpatindia.com | High-Efficacy Agonist drugbank.comgpatindia.com | Not specified | Not specified |
| Pentazocine | Antagonist/Partial Agonist painphysicianjournal.comnih.govdrugbank.com | Agonist/Partial Agonist painphysicianjournal.comdrugbank.com | Not specified | Agonist drugbank.comnih.gov |
| Butorphanol | Partial Agonist/Antagonist psychiatryonline.orgpharmacytimes.comdrugbank.com | Agonist/Partial Agonist psychiatryonline.orgpharmacytimes.comdrugbank.com | Not specified | Partial Agonist psychiatryonline.org |
Structural Determinants of this compound's Opioid Receptor Profile
The structure of opioid molecules plays a crucial role in determining their affinity and efficacy at different opioid receptors. Structure-activity relationship (SAR) studies have been instrumental in understanding these relationships.
Role of the N-Allyl Substituent in Conferring Antagonism and Agonism
A key structural feature influencing the pharmacological profile of opioids is the substituent attached to the nitrogen atom at position 17 on the morphinan (B1239233) skeleton. researchgate.netmdpi.com In many opioid agonists derived from the morphine structure, this position is occupied by a methyl group (N-methyl). painphysicianjournal.commdpi.com
The replacement of the N-methyl group with an N-allyl substituent, as seen in the conversion of morphine to this compound, is a well-established modification that confers antagonist properties. researchgate.netmhmedical.commdpi.commdpi.compnas.org This structural change was one of the first demonstrations of how a minor alteration could convert an opioid agonist into an antagonist. mhmedical.com
While the exact molecular mechanisms are still being elucidated, the N-allyl substituent is believed to influence the interaction of the molecule with amino acid residues within the opioid receptor binding pocket. mdpi.com A model of the opiate receptor suggests that the N-allyl substituent plays a role in conferring antagonist properties and indicates molecular mechanisms for the interconversion of the opiate receptor between states that bind agonists or antagonists with high affinity. pnas.orgnih.gov
Specifically, the N-allyl group in this compound interacts with certain residues in the receptor binding site. nih.gov The acyclic and unsaturated nature of the allyl group, compared to substituents like the N-cyclopropylmethyl group found in naltrexone, may influence the electron distribution and flexibility of the molecule, thereby affecting its binding pose and subsequent receptor activation or blockade. nih.gov The absence of a 14-hydroxyl group in this compound, in contrast to naloxone which has the same N-allyl group but a 14-hydroxyl, also contributes to a distinctive ionic interaction with a specific residue in the receptor, potentially influencing its profile. nih.gov
The presence of the N-allyl group is strongly associated with the μ-opioid receptor antagonist activity observed with this compound. drugbank.comgpatindia.com Simultaneously, this substitution, within the this compound structure, allows for agonistic activity at the κ-opioid receptor, resulting in its characteristic mixed agonist-antagonist profile. drugbank.comgpatindia.com
Stereochemical Requirements for Receptor Interaction
The biological activity of morphinan-based opioids, including this compound, is highly dependent on their stereochemistry. The morphinan scaffold contains multiple asymmetric centers, typically at positions 9, 13, and 14. In 4,5-epoxymorphinans like this compound and morphine, additional chiral centers exist at positions 5 and 6. The naturally occurring and pharmacologically active opioids, such as (−)-morphine and (−)-nalorphine, possess a specific absolute configuration, generally described as 9R, 13R, 14R, 5R, 6S in the standard morphinan numbering system. mdpi.comwikidoc.orguni.lu
The stereospecific interaction with opioid receptors is a fundamental principle in opioid pharmacology. frontiersin.orgguidetopharmacology.org Opioid receptors themselves exhibit specific structural requirements for ligand binding, favoring one enantiomer over the other. For instance, the levorotatory isomers of morphinan derivatives, like levorphanol (B1675180) (which shares the 9R, 13R, 14R configuration), are typically potent opioid agonists, while their dextrorotatory counterparts, such as dextrorphan (B195859) (9S, 13S, 14S), often display significantly different pharmacological profiles, sometimes lacking significant opioid receptor affinity or acting on different targets like NMDA receptors. mdpi.commdpi.com
In the case of this compound, its levorotatory form is the active compound. The precise three-dimensional arrangement of its functional groups, dictated by its stereochemistry, allows for productive binding interactions within the opioid receptor binding site. These interactions typically involve the protonated tertiary amine group forming a salt bridge with an aspartate residue (e.g., D147 in the mu-opioid receptor), the aromatic ring undergoing pi-pi stacking or hydrophobic interactions, and the phenolic hydroxyl group at C3 participating in hydrogen bonding. nii.ac.jpnih.gov The stereochemistry ensures that these key functional groups are correctly positioned in space to engage with complementary sites on the receptor.
Modifications to the Morphinan Skeleton and Resulting Pharmacological Shifts
Modifications to the morphinan skeleton, particularly at the nitrogen atom (N17) and certain carbon positions (such as C3, C6, and C14), can dramatically alter the pharmacological profile of the resulting compound, shifting the activity from full agonism to partial agonism or outright antagonism. mdpi.comresearchgate.netd-nb.info
A pivotal modification is the substitution at the N17 position. In morphine, this position is occupied by a methyl group. nih.govwikipedia.org this compound is an N-allyl congener of morphine, meaning the N-methyl group of morphine is replaced by an allyl group (—CH2—CH=CH2). mdpi.comresearchgate.netwikipedia.org This seemingly small structural change is responsible for the significant shift in pharmacological activity observed with this compound compared to morphine. While morphine is a potent mu-opioid receptor agonist, this compound acts as a mixed opioid agonist-antagonist. It functions primarily as a mu-opioid receptor antagonist and a kappa-opioid receptor partial agonist or near-full agonist. wikipedia.orgnih.govnih.gov This change in efficacy at different opioid receptor subtypes is a classic example of how N-substitution influences pharmacological outcome in the morphinan series. mdpi.comresearchgate.net
Other modifications to the morphinan skeleton also contribute to SAR. For instance, the presence of hydroxyl groups at C3 and C6 is important for activity. The phenolic hydroxyl at C3 is crucial for hydrogen bonding interactions with the receptor. nih.gov Modifications or removal of the C6 hydroxyl group can also impact binding and efficacy. The introduction of a hydroxyl group at the C14 position, as seen in compounds like oxymorphone and naloxone, further influences the pharmacological profile, often enhancing antagonist activity when combined with appropriate N-substitutions. mdpi.comresearchgate.net
The following table summarizes some key structural differences and resulting pharmacological shifts among morphine, this compound, and naloxone, highlighting the impact of modifications, particularly at the N17 position.
| Compound | N17 Substituent | C6 Modification | C14 Modification | Mu-Opioid Receptor Activity | Kappa-Opioid Receptor Activity |
| Morphine | Methyl | Hydroxyl | Hydrogen | Full Agonist | Agonist |
| This compound | Allyl | Hydroxyl | Hydrogen | Antagonist | Partial/Near-Full Agonist |
| Naloxone | Allyl | Ketone | Hydroxyl | Antagonist (Inverse Agonist) | Antagonist |
Note: This table simplifies complex receptor interactions for illustrative purposes.
Research findings have consistently demonstrated that the N-allyl substitution in this compound is key to its antagonist activity at the mu receptor. mdpi.comresearchgate.netnih.gov This contrasts with the N-methyl group in morphine, which confers mu agonism. The precise mechanism by which the allyl group mediates antagonism is complex but is thought to involve differential interactions within the receptor binding pocket that prevent the conformational changes necessary for full receptor activation.
Further modifications, such as esterification of the hydroxyl groups, can alter pharmacokinetic properties and potentially influence receptor interactions, as seen with derivatives like this compound dinicotinate (nicothis compound), the 3,6-dinicotinate ester of this compound. wikipedia.org
The study of these structure-activity relationships in this compound and related morphinans has been fundamental to the understanding of opioid receptor function and the development of opioid modulators with diverse pharmacological profiles. frontiersin.orgguidetopharmacology.org
Advanced Methodological Approaches in Nalorphine Research
Radioligand Binding Methodologies for Receptor Characterization
Radioligand binding assays are fundamental techniques used to characterize the interaction of a compound like nalorphine with its target receptors, primarily the opioid receptors (mu (μ), delta (δ), and kappa (κ)). These methods involve using a radiolabeled ligand that binds specifically to the receptor, allowing for the quantification of receptor density and the affinity of competing ligands, such as this compound.
Early studies utilizing radioligand binding techniques with non-selective opioid antagonists like [³H]-naloxone helped to characterize opioid binding sites in tissues such as amphibian spinal cord. nih.gov These studies demonstrated saturable binding and determined dissociation constants (KD) and maximum binding capacities (Bmax). nih.gov While naloxone (B1662785) shows preferential interaction with μ sites, it also exhibits significant affinity for κ and lesser affinity for δ opioid receptors in mammalian systems, making it useful for competitive analysis with selective ligands. nih.gov
More refined techniques utilize highly selective radiolabeled ligands for each opioid receptor subtype, such as [³H]-DAMGO for μ, [³H]-[D-Pen², D-Pen⁵]-enkephalin (DPDPE) for δ, and [³H]-U-69593 or [³H]-ethylketocyclazocine (EKC) for κ receptors. plos.orgpsu.edud-nb.infojneurosci.org By using these selective radioligands in competition binding assays with unlabeled this compound, researchers can determine this compound's affinity (expressed as Ki or IC₅₀ values) for each specific opioid receptor subtype. psu.edud-nb.info The presence of site-specific cold ligands can further enhance selectivity in these assays. jneurosci.org
Studies have shown that this compound interacts with multiple opioid receptor types. psu.edu The binding affinity of ligands to opioid receptors is typically expressed as the concentration that inhibits 50% of maximal binding of a given radiolabeled ligand (IC₅₀), which can then be converted to a Ki value. psu.edu These studies are crucial for understanding the binding profile of this compound across the opioid receptor family.
Quantitative Functional Assays for Efficacy Determination
Beyond simple binding, quantitative functional assays are essential to determine the efficacy of this compound at the opioid receptors – that is, its ability to activate or inhibit receptor signaling pathways. This compound is known to exhibit mixed agonist-antagonist properties, acting as an antagonist or partial agonist at the μ-opioid receptor while displaying agonist activity at the κ-opioid receptor. tocris.compainphysicianjournal.com
Common functional assays include measuring the stimulation or inhibition of G protein coupling, often assessed using the [³⁵S]GTPγS binding assay. This assay measures the engagement of G proteins by activated receptors. plos.orgacs.org In this assay, the effect of compounds like this compound is compared to standard opioid agonists. plos.org Potencies are typically expressed as EC₅₀ values (the concentration causing 50% of the maximal effect), and efficacies as maximum response (Emax). plos.org
Another important functional assay involves measuring intracellular calcium mobilization in cells co-expressing opioid receptors and chimeric G proteins that link receptor activation to the calcium pathway. plos.org Changes in intracellular calcium levels provide a readout of receptor activation. plos.org
Other functional approaches include measuring the inhibition of adenylyl cyclase activity (leading to decreased cAMP levels) and the recruitment of β-arrestin2. acs.org The interaction between agonist ligands and opioid receptors typically results in decreased cAMP levels and β-arrestin2 recruitment. acs.org These assays help to differentiate between G protein-biased signaling and β-arrestin recruitment, providing a more complete picture of a ligand's functional profile. nih.gov
Comparing functional data from different laboratories can be challenging due to variations in assay types, cell lines, and experimental designs. acs.org However, these quantitative functional assays are critical for understanding how this compound's binding translates into a biological response at each opioid receptor subtype.
In Vivo Microdialysis and Neurotransmitter Release Studies
In vivo microdialysis is a powerful technique used to study the effects of compounds like this compound on neurotransmitter release in the extracellular fluid of specific brain regions in living animals. mdpi.comnih.gov This method involves implanting a microdialysis probe with a semipermeable membrane into the desired brain area. mdpi.com A physiological solution (perfusate) is slowly pumped through the probe, and small molecules, including neurotransmitters, diffuse across the membrane into the perfusate, which is then collected for analysis. mdpi.com
Microdialysis allows for continuous sampling of extracellular fluid, providing insights into dynamic changes in neurotransmitter concentrations over time in response to stimuli such as drug administration. mdpi.com This technique is invaluable for understanding how this compound affects the release and metabolism of neurotransmitters like dopamine, serotonin (B10506) (5-HT), norepinephrine (B1679862), glutamate, GABA, and acetylcholine (B1216132) in discrete brain regions. nih.gov
Studies using in vivo microdialysis have investigated the modulation of neurotransmitter release by opioid receptors. For example, research has shown that μ-opioid receptors can modulate the release of 5-HT in the rat hippocampus. umich.edu While specific studies detailing this compound's effects on neurotransmitter release via microdialysis were not prominently found in the immediate search results, the technique is well-established for studying the neurochemical effects of opioids and would be applicable to investigating this compound's in vivo actions on neurotransmitter dynamics. nih.gov The analysis of collected dialysate often employs sensitive techniques like HPLC-ECD or mass spectrometry. mdpi.comumich.eduelifesciences.org
The interpretation of microdialysis data requires careful consideration, as the composition of the perfusing solution can influence transmitter overflow, and the technique itself can create concentration gradients. nih.gov However, conventional microdialysis, by creating a steep concentration gradient, can be effective in detecting and resolving phasic changes in neurotransmitter release. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play an increasingly important role in understanding the interaction of this compound with opioid receptors at the molecular level. These techniques leverage computer simulations to predict molecular properties, optimize drug candidates, and understand molecular interactions. amazon.comkallipos.gr
Ligand-Receptor Docking and Molecular Dynamics Simulations
Ligand-receptor docking is a computational method used to predict the preferred binding orientation (pose) of a ligand, such as this compound, within the binding site of a receptor. researchgate.net This technique estimates the binding affinity and strength of interaction using various scoring functions. researchgate.net Docking studies can provide initial insights into how this compound might interact with specific amino acid residues within the opioid receptor binding pocket.
Molecular dynamics (MD) simulations are often used in conjunction with docking to study the dynamic behavior and stability of the ligand-receptor complex over time. researchgate.netunibo.it MD simulations can account for the flexibility of both the ligand and the receptor, providing a more realistic representation of the binding process and the conformational changes that may occur upon binding. researchgate.netunibo.it These simulations can help to understand the molecular basis of ligand binding, activation, and selectivity. mdpi.com Analyzing ligand-protein contacts during MD simulations can reveal key interaction patterns. mdpi.com
Computational studies involving docking and MD simulations have been applied to opioid receptors to understand the binding of various ligands, including morphinan (B1239233) derivatives like this compound. mdpi.comacs.orgplos.org These studies can help to explain observed activity profiles and guide the design of new ligands. mdpi.com For example, MD simulations can reveal conformational differences induced by the binding of agonists and antagonists. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comkcl.ac.uk By correlating structural features with observed biological effects, QSAR models can predict the activity of new, untested compounds. kcl.ac.uk
QSAR models have been developed to predict the binding affinity and activity of compounds at various opioid receptors, including the μ and κ receptors. nih.govmdpi.comnih.gov These models can utilize different types of chemical descriptors, including two-dimensional (2D) and three-dimensional (3D) descriptors, and employ various machine learning algorithms. nih.govmdpi.comkcl.ac.uk
In the context of this compound research, QSAR modeling can help to understand which structural features of this compound and related compounds are important for their binding affinity and functional activity at different opioid receptor subtypes. nih.gov For instance, QSAR studies can highlight the impact of specific substituents on the morphinan scaffold on receptor interaction. plos.org QSAR models can also be used to identify potential candidates with desired activity profiles and exclude compounds with predicted undesired effects. nih.gov
| QSAR Model Type | Descriptors Used | Potential Application in this compound Research |
| 2D-QSAR | Molecular fingerprints, physicochemical properties | Predicting binding affinity based on structural features independent of conformation. mdpi.com |
| 3D-QSAR | Steric and electrostatic fields | Understanding the 3D spatial requirements for binding to opioid receptors. |
| Ligand-based QSAR | Molecular similarity, pharmacophore features | Identifying compounds with similar activity profiles to this compound based on structural resemblance. kcl.ac.uk |
Note: This is an example of a data table format. Actual data would be populated based on specific research findings.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule (or a set of molecules) that are necessary for binding to a specific biological target. nih.gov These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and ionizable groups. nih.gov Pharmacophore models provide a hypothetical picture of the key chemical features responsible for activity. nih.gov
Ligand-based pharmacophore models are derived from the structures and activities of known ligands, while structure-based pharmacophore models are generated based on the 3D structure of the receptor binding site, often obtained from X-ray crystallography or homology modeling. nih.govmdpi.com
Pharmacophore models are valuable tools for virtual screening, a computational technique used to search large databases of chemical compounds to identify potential new ligands that are predicted to bind to a target receptor. nih.govmdpi.comresearchgate.netnih.gov By screening compound libraries against a pharmacophore model derived from this compound's interaction with opioid receptors, researchers can identify novel compounds with similar binding characteristics. nih.gov
Virtual screening workflows often combine pharmacophore screening with other computational methods like docking and QSAR to refine the search and prioritize potential candidates for experimental testing. mdpi.comnih.gov This approach can accelerate the discovery of new opioid ligands with potentially tailored pharmacological profiles. researchgate.net For example, pharmacophore models have been used in virtual screening to identify novel opioid receptor agonists or inverse agonists. mdpi.comresearchgate.net
Nalorphine S Contribution to Neuropharmacological Theories
Elucidation of Multiple Opioid Receptor Subtypes
The complex and sometimes contradictory effects observed with nalorphine, such as reversing morphine's effects at lower doses while producing analgesia at higher doses, could not be fully explained by the simple theory of competitive antagonism at a single receptor site. frontiersin.orgfrontiersin.orgnih.gov This led researchers, notably Martin and colleagues, to propose the existence of multiple types of opioid receptors. frontiersin.orgnih.govsaica.com.au Their detailed studies, particularly in chronically spinalized dogs, provided definitive evidence for opioid receptor heterogeneity. umich.eduguidetopharmacology.org this compound's distinct pharmacological profile compared to morphine and other compounds like cyclazocine (B1219694) supported the idea that these drugs were interacting with different receptor populations or eliciting diverse responses from the same receptor type. frontiersin.orgnih.gov The initial proposal suggested receptor subtypes, including mu (μ) for morphine-like effects and kappa (κ) for effects more aligned with compounds like ketocyclazocine (B1261024) and, importantly, the effects seen with this compound. frontiersin.orgnih.govguidetopharmacology.orgscielo.br While the sigma (σ) receptor was also initially considered an opioid receptor subtype based on studies with compounds like SKF10047, it was later excluded as it does not display characteristic opioid receptor features and naloxone (B1662785) does not act as an antagonist at this receptor. frontiersin.orgguidetopharmacology.org The observation that this compound acted as an antagonist at mu receptors while exhibiting agonist activity at kappa receptors was crucial in the pharmacological differentiation of these receptor subtypes. drugbank.compatsnap.comnih.gov
Advancement of the Receptor Dualism Hypothesis
This compound's mixed agonist-antagonist properties were central to the development of the receptor dualism hypothesis, advanced by Martin. frontiersin.orgnih.govarizona.edu This concept proposed that different opioid ligands could produce distinct pharmacological effects by interacting with different receptor types. frontiersin.orgnih.govsaica.com.au Specifically, this compound was hypothesized to be an antagonist at the receptor responsible for morphine's effects (later termed the mu receptor) and an agonist at a different receptor (later associated with the kappa receptor). nih.gov This dual action explained why this compound could reverse the effects of mu agonists like morphine while simultaneously producing its own effects, such as analgesia (at higher doses) and dysphoria. frontiersin.orgfrontiersin.orgpatsnap.comnih.gov The observation of qualitatively different abstinence syndromes produced by morphine compared to this compound and cyclazocine further supported the idea that these drugs were acting through distinct mechanisms involving multiple receptor types. frontiersin.orgnih.gov The receptor dualism hypothesis, significantly informed by this compound's unique pharmacology, laid the groundwork for understanding the diverse effects of opioids and the potential for developing ligands with selective activity at different receptor subtypes.
Insights into the Mechanisms Underlying Opioid Dependence and Antagonism
This compound's ability to precipitate withdrawal symptoms in individuals physically dependent on morphine provided early insights into the mechanisms of opioid dependence and the nature of opioid antagonism. nih.govcambridge.org By acting as a mu-opioid receptor antagonist, this compound could displace mu agonists like morphine from the receptors, effectively unmasking the state of dependence. patsnap.compainphysicianjournal.com This phenomenon demonstrated that physical dependence was linked to the continuous presence of an opioid agonist at the receptor and that blocking this interaction could trigger withdrawal. Furthermore, this compound's action as a competitive antagonist at the mu receptor supported the theory that opioid antagonists directly compete with agonists for binding sites on the receptor. frontiersin.orgfrontiersin.orgpainphysicianjournal.com This contrasted with earlier, less specific theories about how antagonists might work. While naloxone later became the primary tool for studying opioid receptors due to its higher affinity and lack of agonist activity, this compound's earlier characterization as a mixed agonist-antagonist was fundamental in revealing the complexity of opioid receptor interactions and the underlying basis of dependence and withdrawal. frontiersin.orgfrontiersin.org
Conceptual Foundation for Novel Opioid Ligand Design
The pharmacological studies of this compound, revealing its mixed agonist-antagonist profile, provided a crucial conceptual foundation for the design of novel opioid ligands. The understanding that different opioid receptors mediated distinct effects, and that a single compound could have varying activity at these different receptors, opened possibilities for developing drugs with more targeted actions. patsnap.comnih.govcapes.gov.br The concept of a ligand acting as an antagonist at the mu receptor (associated with respiratory depression, euphoria, and dependence) while retaining agonist activity at the kappa receptor (associated with analgesia and potentially less dependence liability, although also dysphoria) was a significant step. drugbank.compatsnap.compainphysicianjournal.com This understanding directly influenced the search for and development of other mixed agonist-antagonist opioids, such as pentazocine (B1679294), nalbuphine, and butorphanol (B1668111), which aimed to provide analgesia with a reduced potential for abuse and respiratory depression compared to full mu agonists like morphine. nih.govpainphysicianjournal.comcapes.gov.br Although this compound itself had limitations due to side effects like dysphoria, its pharmacological characterization was instrumental in demonstrating the feasibility and potential therapeutic advantages of ligands with differential activity at opioid receptor subtypes, thereby guiding future drug discovery efforts in the opioid field. patsnap.comnih.govcapes.gov.brfrontiersin.org
Future Directions and Unanswered Questions in Nalorphine Research
Re-evaluation of Nalorphine's Unique Pharmacodynamic Profile
This compound's classification as a mixed agonist-antagonist, exhibiting MOR antagonism and KOR agonism, presents a complex pharmacodynamic profile that warrants further investigation wikipedia.orgdrugbank.com. Early studies noted that its mechanism didn't fully explain its effects, such as antagonizing morphine analgesia more effectively at lower doses than higher ones frontiersin.org. A deeper understanding of this profile could provide insights into differential receptor activation and downstream signaling pathways. Future research could focus on:
Detailed signaling pathway analysis: Investigating the specific intracellular signaling cascades activated by this compound at KOR compared to other KOR agonists, and how its MOR antagonism influences these pathways. This could involve detailed studies of G protein coupling, β-arrestin recruitment, and other downstream effectors. scholasticahq.com
Ligand bias studies: Exploring whether this compound exhibits biased agonism at KOR, preferentially activating certain signaling pathways over others. Understanding ligand bias is a significant area of opioid research, aiming to separate desired therapeutic effects from unwanted side effects. scholasticahq.commdpi.com
Comparative pharmacodynamics with newer mixed action opioids: Comparing this compound's in vitro and in vivo pharmacodynamic profile with more recently developed mixed agonist-antagonists or biased ligands to identify commonalities and differences that could inform drug design. nih.gov
Exploration of Allosteric Modulation at Opioid Receptors
The concept of allosteric modulation, where a molecule binds to a site on the receptor distinct from the orthosteric ligand binding site to alter receptor function, is a growing area in opioid research mdpi.comnih.gov. Given the complex and sometimes unpredictable effects of orthosteric ligands like this compound, exploring allosteric sites could offer new therapeutic strategies.
Identifying allosteric binding sites: Research could be directed towards identifying potential allosteric binding sites on MOR and KOR that are influenced by or could influence this compound's binding and activity.
Developing this compound-based allosteric modulators: Utilizing the this compound scaffold as a starting point to design compounds that act as allosteric modulators rather than orthosteric ligands. These could potentially fine-tune opioid receptor activity with greater selectivity and fewer side effects. nih.gov
Investigating the interplay between orthosteric and allosteric binding: Studying how the binding of this compound at the orthosteric site is affected by molecules binding to putative allosteric sites, and vice versa. This could reveal complex modulatory mechanisms.
Development of Advanced Research Probes Based on this compound's Scaffold
The chemical scaffold of this compound, a morphinan (B1239233) alkaloid, has been a basis for developing other opioid ligands, including the widely used antagonist naloxone (B1662785) mdpi.comresearchgate.net. The unique mixed agonist-antagonist profile of this compound makes its scaffold a valuable template for designing advanced research probes to dissect opioid receptor function.
Synthesis of selective probes: Developing novel compounds based on the this compound scaffold with enhanced selectivity for specific opioid receptor subtypes or even specific signaling pathways within a subtype. nih.govnih.gov
Creation of bivalent ligands: Designing bivalent ligands that incorporate the this compound scaffold linked to another pharmacophore targeting a different receptor (e.g., another opioid receptor subtype or a non-opioid receptor) to explore receptor-receptor interactions and their functional consequences. nih.gov
Development of molecular imaging probes: Synthesizing radiolabeled or fluorescent probes based on this compound for PET imaging or microscopy to study opioid receptor distribution, density, and dynamics in living systems with greater specificity. nih.govmdpi.com
Integration of Omics Data for Comprehensive Mechanistic Understanding
A comprehensive understanding of this compound's effects requires integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can provide a holistic view of how this compound interacts with biological systems beyond just receptor binding. researchgate.netnih.gov
Genomic and transcriptomic studies: Investigating how this compound exposure affects gene expression profiles related to opioid receptors, signaling pathways, and downstream effectors.
Proteomic analysis: Identifying changes in protein expression and post-translational modifications in response to this compound, particularly focusing on proteins involved in opioid signaling and cellular adaptation. nih.gov
Integration with phenotypic data: Combining omics data with detailed behavioral and physiological data to correlate molecular changes with observed pharmacodynamic effects, including the psychotomimetic effects associated with this compound's KOR activity.
These future research directions, grounded in this compound's unique pharmacological properties, hold the potential to significantly advance our understanding of opioid receptor biology and pave the way for the rational design of safer and more effective therapeutics.
Q & A
Q. How can researchers accurately quantify nalorphine hydrochloride in experimental samples?
- Methodology : Use spectrophotometric assays as outlined in pharmacopeial standards. Dissolve the sample in water and measure absorbance at 285 nm using a calibrated spectrophotometer. Calculate concentration via the formula:
0.25C(AU/AS), where C is the standard solution concentration, and AU/AS are sample and standard absorbances . - Key considerations : Validate the method with purity checks (e.g., infrared/UV spectroscopy) and ensure sample stability by storing in sealed, light-protected containers .
Q. What experimental models are suitable for studying this compound’s dual agonist-antagonist effects?
- Methodology : Employ in vitro models like guinea pig ileum preparations to measure contraction responses. For example, administer this compound (10 µg) and morphine (30 µg) sequentially to observe antagonism .
- Data interpretation : Compare dose-response curves to differentiate partial agonism (e.g., this compound’s δ-opioid receptor binding) from full antagonism (e.g., naloxone) .
Q. How can researchers ensure this compound’s chemical stability during long-term pharmacological studies?
- Methodology : Conduct accelerated stability testing under varying temperatures and humidity levels. Use thin-layer chromatography (TLC) to detect degradation products and validate results with mass spectrometry .
Advanced Research Questions
Q. How do molecular dynamics simulations clarify this compound’s receptor binding mechanisms compared to naloxone?
- Methodology : Run 400+ ns simulations to analyze ligand-receptor interactions (e.g., δ-opioid receptor). Focus on residues like N1313.35 and M1323.36, which stabilize this compound’s allyl group but not naloxone’s .
- Contradiction resolution : Reconcile computational findings with in vitro functional assays by cross-referencing hydrogen-bonding patterns and conformational changes .
Q. What strategies resolve contradictions in this compound’s antagonistic efficacy across different opioid receptor subtypes?
- Methodology : Perform systematic reviews of historical data (e.g., Addiction Research Center studies, 1935–1975) to identify dose- and context-dependent effects. Design comparative studies using selective receptor knockout models .
- Statistical tools : Apply meta-analysis to quantify variability in antagonism potency (e.g., this compound vs. morphine in μ-receptor studies) .
Q. How can researchers optimize in vivo models to study this compound’s partial agonism without confounding analgesic effects?
- Methodology : Use conditioned place preference (CPP) assays in rodents with controlled morphine pre-exposure. Monitor withdrawal symptoms and receptor occupancy via radioligand binding assays .
- Ethical considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal studies, ensuring minimal distress and transparent reporting .
Methodological Frameworks
Q. What frameworks guide hypothesis formulation for this compound’s mixed pharmacological profile?
- Approach : Use PICO (Population, Intervention, Comparison, Outcome) to structure questions, e.g., “In δ-receptor-expressing cells (P), how does this compound (I) compare to naltrindole (C) in modulating cAMP (O)?” .
- Validation : Cross-reference computational docking results (e.g., SYK657 interactions) with in vitro cAMP accumulation assays .
Q. How should contradictory data on this compound’s efficacy in pain models be analyzed?
- Approach : Apply Bayesian statistics to weigh evidence from conflicting studies. For example, integrate data from guinea pig ileum assays (showing antagonism) and rodent pain models (showing partial analgesia) .
- Reporting standards : Follow Beilstein Journal guidelines: detail experimental replicates, exclude redundant data, and provide raw datasets in supplementary materials .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound studies involving human subjects?
- Guidelines : Pre-register trials on platforms like ClinicalTrials.gov , specifying inclusion criteria (e.g., opioid-naïve vs. tolerant participants). Use double-blinding and placebo controls .
- Data integrity : Archive spectra, chromatograms, and simulation trajectories in public repositories (e.g., Zenodo) for independent verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
